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Compound of Interest

Compound Name: (S)-1-Octyn-3-ol

Cat. No.: B1585859 Get Quote

In the landscape of modern pharmaceutical development and complex molecule synthesis,

chiral propargylic alcohols stand out as exceptionally versatile building blocks. Their unique

bifunctionality, possessing both a reactive terminal alkyne and a stereodefined secondary

alcohol, allows for orthogonal chemical modifications and precise three-dimensional control in

molecular architecture. Among these critical intermediates, (S)-1-Octyn-3-ol has emerged as a

compound of significant interest, particularly as a key precursor for the synthesis of

prostaglandins and their analogues.[1] This guide provides an in-depth analysis of the physical,

chemical, and spectroscopic properties of (S)-1-Octyn-3-ol, offering field-proven insights and

detailed protocols for its synthesis, characterization, and application.

Physicochemical and Stereochemical Properties
(S)-1-Octyn-3-ol is a chiral secondary alcohol. The "(S)" designation refers to the

stereochemical configuration at the C3 carbinol center, as defined by the Cahn-Ingold-Prelog

priority rules. This specific stereoisomer is crucial for its utility in asymmetric synthesis, where

maintaining enantiopurity is paramount for achieving the desired biological activity in the final

target molecule.

Core Physical Data
The fundamental physical properties of (S)-1-Octyn-3-ol are summarized below. These values

are critical for its handling, purification, and use in subsequent reactions.
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Property Value Source(s)

CAS Number 32556-71-1 [2]

Molecular Formula C₈H₁₄O [2]

Molecular Weight 126.20 g/mol [2][3]

Appearance
Clear, colorless to yellowish

liquid
[4]

Boiling Point
100 °C @ 20 mmHg (83 °C @

19 mmHg)
[2][5]

Density 0.864 g/mL at 25 °C [2][5]

Refractive Index (n²⁰/D) 1.441 - 1.442 [2][5]

Specific Optical Rotation [α]²⁵/D ≈ -7.5° (neat) Inferred from[6]

Solubility

Sparingly soluble in water (est.

3.4 g/L); Soluble in common

organic solvents like ether,

THF.

[4]

Note on Specific Rotation: The value is inferred from the reported specific rotation of the (R)-

(+)-enantiomer, which is +7.5° (neat).[6] Enantiomers exhibit equal and opposite optical

rotations.

Spectroscopic Characterization: A Guide to Quality
Control
Confirming the identity and purity of (S)-1-Octyn-3-ol is essential. The following spectroscopic

data are characteristic of the molecule. In a standard achiral solvent, the NMR spectra of the

(S) and (R) enantiomers are identical.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra provide a detailed map of the carbon and proton environments within the

molecule.
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Nucleus
Chemical Shift (δ,
ppm)

Multiplicity Assignment

¹H NMR (CDCl₃) ~4.33 multiplet H-3 (CH-OH)

~2.42 doublet (J=2 Hz) H-1 (C≡C-H)

~1.65 multiplet H-4 (-CH₂-)

~1.3-1.4 multiplet H-5, H-6, H-7 (-CH₂-)

~0.86 triplet (J=6.6 Hz) H-8 (-CH₃)

¹³C NMR (CDCl₃) ~85.1 singlet C-2 (-C≡CH)

~72.6 singlet C-1 (-C≡CH)

~62.0 singlet C-3 (CH-OH)

~37.4 singlet C-4 (-CH₂-)

~31.3 singlet C-5 (-CH₂-)

~24.6 singlet C-6 (-CH₂-)

~22.4 singlet C-7 (-CH₂-)

~13.9 singlet C-8 (-CH₃)

(Data based on

representative spectra

for the racemic

compound)[6]

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of the key

functional groups: the alcohol and the terminal alkyne.
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3315 Strong, Broad O-H stretch (alcohol)

~3300 Strong, Sharp ≡C-H stretch (terminal alkyne)

~2950-2860 Strong C-H stretch (aliphatic)

~2120 Weak to Medium C≡C stretch (terminal alkyne)

~1060-1120 Medium
C-O stretch (secondary

alcohol)

(Data based on representative

spectra for the racemic

compound)[6][7]

Synthesis and Purification
The preparation of enantiomerically pure (S)-1-Octyn-3-ol is most reliably achieved through

the asymmetric reduction of the corresponding ketone, 1-octyn-3-one. The following workflow

outlines the synthesis, purification, and analytical verification of the final product.
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Caption: Synthesis and Quality Control Workflow.
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Detailed Protocol: Asymmetric Synthesis
This protocol is adapted from the robust and well-documented procedure in Organic

Syntheses, which details the preparation of the (R)-enantiomer.[6] To obtain the target (S)-

enantiomer, the synthesis must start with (-)-α-pinene instead of (+)-α-pinene.

Step 1: Preparation of the Chiral Reducing Agent (B-3-Pinanyl-9-BBN)

Flame-dry a 2 L round-bottomed flask equipped with a reflux condenser and magnetic stirrer

under a nitrogen atmosphere.

Charge the flask with 800 mL of a 0.5 M THF solution of 9-borabicyclo[3.3.1]nonane (9-BBN)

(0.4 mol).

Add 61.3 g (0.45 mol) of enantiomerically pure (-)-α-pinene.

Reflux the solution for 4 hours.

Cool the solution and remove the excess α-pinene and THF under vacuum to yield the neat

chiral borane reagent as a thick oil.

Step 2: Asymmetric Reduction

Cool the flask containing the chiral reagent to 0 °C in an ice bath.

Slowly add 35.3 g (0.285 mol) of 1-octyn-3-one.

Allow the reaction to slowly warm to room temperature and stir for approximately 8 hours.

Monitor the reaction for completion by TLC or GC.

Step 3: Workup and Purification

Destroy the excess borane reagent by adding 22 mL (0.3 mol) of propionaldehyde and

stirring for 1 hour at room temperature.

Remove the liberated α-pinene under high vacuum.

Add 200 mL of THF, followed by 150 mL of 3 M aqueous NaOH.
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Carefully add 150 mL of 30% hydrogen peroxide dropwise, maintaining the temperature

below 40 °C. Caution: This oxidation is exothermic.

Stir for 3 hours at 40 °C.

Transfer the mixture to a separatory funnel and extract three times with 50 mL portions of

diethyl ether.

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

by rotary evaporation.

Purify the resulting oil by vacuum distillation (e.g., at ~60–65 °C / 3.0 mmHg) to yield pure

(S)-1-Octyn-3-ol.[6]

Protocol: Chiral HPLC for Enantiomeric Purity
Determining the enantiomeric excess (e.e.) is critical. Chiral High-Performance Liquid

Chromatography (HPLC) is the standard method for this analysis.

Step 1: Column and Mobile Phase Selection

Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective.

Columns such as Daicel CHIRALPAK® IA, IB, or IC are excellent starting points.[8]

Mobile Phase: Normal phase chromatography often provides the best resolution for

propargylic alcohols. A typical mobile phase is a mixture of hexane and isopropanol (IPA) or

ethanol. A starting composition of 90:10 (Hexane:IPA) is recommended.[9]

Additives: For alcohols, additives are not usually necessary.

Step 2: Method Development and Analysis

Prepare a ~1 mg/mL solution of the racemic 1-octyn-3-ol as a reference standard.

Prepare a ~1 mg/mL solution of the synthesized (S)-1-Octyn-3-ol sample.

Set the HPLC flow rate to 1.0 mL/min and the UV detection wavelength to a low value where

the analyte absorbs (e.g., 210 nm), as there is no strong chromophore.
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Inject the racemic standard to confirm the separation of the two enantiomer peaks.

If separation is poor, adjust the ratio of hexane to alcohol. Increasing the hexane percentage

will increase retention and may improve resolution, while increasing the alcohol percentage

will decrease retention.

Once baseline resolution is achieved, inject the synthesized sample.

Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [

(Area_S - Area_R) / (Area_S + Area_R) ] x 100

Chemical Reactivity and Synthetic Applications
The synthetic utility of (S)-1-Octyn-3-ol stems from the distinct reactivity of its two functional

groups.

Reactions of the Hydroxyl Group
Protection: The secondary alcohol can be protected with common protecting groups (e.g.,

silyl ethers like TBS or TIPS, or as a THP ether) to allow for selective reaction at the alkyne

terminus.

Esterification: The alcohol can be acylated to form esters using acid chlorides or anhydrides,

often in the presence of a base like pyridine or triethylamine.[10][11] This is a common

derivatization and can also be used for kinetic resolution.

Oxidation: Mild oxidation (e.g., with PCC or Dess-Martin periodinane) converts the alcohol to

the corresponding ynone, 1-octyn-3-one.

Reactions of the Terminal Alkyne
The terminal alkyne is acidic (pKa ≈ 25) and can be deprotonated with a strong base (e.g., n-

BuLi, Grignard reagents) to form a nucleophilic acetylide. This nucleophile can then participate

in a variety of powerful carbon-carbon bond-forming reactions.

Sonogashira Coupling: This is a palladium- and copper-catalyzed cross-coupling reaction

between the terminal alkyne and an aryl or vinyl halide.[12][13] It is a cornerstone of modern
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organic synthesis for creating sp-sp² carbon-carbon bonds, widely used in the synthesis of

pharmaceuticals and organic materials.[12][14]

Caption: Sonogashira Cross-Coupling Reaction.

Alkylation: The acetylide can react with alkyl halides in an Sₙ2 reaction to extend the carbon

chain.

Addition to Carbonyls: The acetylide can add to aldehydes or ketones to form new, more

complex propargylic alcohols.

Safety and Handling
(S)-1-Octyn-3-ol is a combustible liquid and should be handled with appropriate care in a well-

ventilated fume hood.[4] It is incompatible with strong oxidizing agents, acid chlorides, and acid

anhydrides.[4] Personal protective equipment (PPE), including safety glasses, lab coat, and

chemical-resistant gloves, should be worn at all times. Store in a cool, dry place in a tightly

sealed container.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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